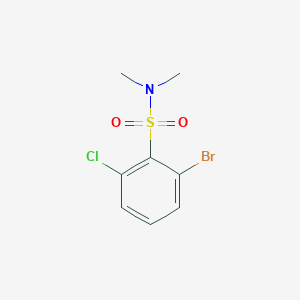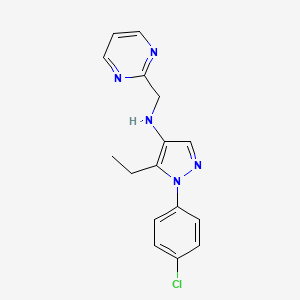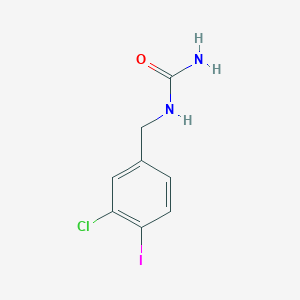
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound is known for its unique properties, including its ability to inhibit the growth of bacteria and other microorganisms.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and other microorganisms by interfering with their metabolic processes. The sulfonamide group in the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and survival of bacteria and other microorganisms.
Biochemical and Physiological Effects:
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound is effective against a wide range of bacterial and fungal strains. It has also been shown to have anti-inflammatory and analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized using standard laboratory techniques. However, one limitation of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for the research on 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide. One direction is the development of new drugs based on the compound's antibacterial and antifungal properties. Another direction is the investigation of the compound's potential as an anti-inflammatory and analgesic agent. Further studies are also needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Conclusion:
In conclusion, 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is a chemical compound that has many scientific research applications. The compound is widely used as a reagent for the synthesis of various organic compounds and has antibacterial and antifungal properties. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with N,N-dimethylamine hydrochloride and sodium bromide. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a precursor for the preparation of other sulfonamide derivatives. The compound is known for its antibacterial and antifungal properties, which make it useful in the development of new drugs for the treatment of infectious diseases.
Propiedades
IUPAC Name |
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-11(2)14(12,13)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDHCSDOGYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)



